molecular formula C14H31N3O2 B12591795 5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL CAS No. 627527-60-0

5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL

Cat. No.: B12591795
CAS No.: 627527-60-0
M. Wt: 273.41 g/mol
InChI Key: UROFJMRBPCKYBZ-UHFFFAOYSA-N
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Description

5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL is a complex organic compound featuring a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the propyl and ethylamine groups. The final step involves the addition of the pentanol moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as distillation, crystallization, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as aldehydes or ketones.

    Reduction: This can convert functional groups to alcohols or amines.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The propyl and ethylamine groups can modulate the compound’s solubility and permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]butan-1-OL
  • 6-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]hexan-1-OL

Uniqueness

5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and material science.

Properties

CAS No.

627527-60-0

Molecular Formula

C14H31N3O2

Molecular Weight

273.41 g/mol

IUPAC Name

5-[2-(3-morpholin-4-ylpropylamino)ethylamino]pentan-1-ol

InChI

InChI=1S/C14H31N3O2/c18-12-3-1-2-5-15-7-8-16-6-4-9-17-10-13-19-14-11-17/h15-16,18H,1-14H2

InChI Key

UROFJMRBPCKYBZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNCCNCCCCCO

Origin of Product

United States

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